N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide
Overview
Description
N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates, which plays a crucial role in introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized catalysts and controlled environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide: Another compound with a similar furan ring structure but different substituents.
2-chloro-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide: Shares the trifluoromethylphenyl group but differs in other structural aspects.
Uniqueness
N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO2/c21-16-7-3-4-8-17(16)25-19(26)12-10-13-9-11-18(27-13)14-5-1-2-6-15(14)20(22,23)24/h1-9,11H,10,12H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEABSUDBKWNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853333-22-9 | |
Record name | N-(2-CHLOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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